(2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2-chloropyridine-3-carboxylate group and a (2-carbamoylphenyl)methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with (2-carbamoylphenyl)methanol under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbamoyl group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and carbamoyl group allows for specific interactions with biological macromolecules, leading to the desired biological effects.
Comparison with Similar Compounds
Methyl 2-chloropyridine-3-carboxylate: This compound is structurally similar but lacks the (2-carbamoylphenyl)methyl group.
2-Chloropyridine-3-carboxylic acid: Another similar compound that differs in the functional groups attached to the pyridine ring.
Uniqueness: (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate is unique due to the presence of both the (2-carbamoylphenyl)methyl group and the 2-chloropyridine-3-carboxylate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2-carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-11(6-3-7-17-12)14(19)20-8-9-4-1-2-5-10(9)13(16)18/h1-7H,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNRGCDSAVUQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(N=CC=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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